Cas no 183510-01-2 (1-Azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-amino-3-methyl-8-oxo-, (6R-trans)- (9CI))

1-Azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-amino-3-methyl-8-oxo-, (6R-trans)- (9CI) structure
183510-01-2 structure
Product Name:1-Azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-amino-3-methyl-8-oxo-, (6R-trans)- (9CI)
CAS No:183510-01-2
MF:C9H12N2O3
MW:196.203182220459
CID:114121
PubChem ID:57357645
Update Time:2025-04-18

1-Azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-amino-3-methyl-8-oxo-, (6R-trans)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1-Azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-amino-3-methyl-8-oxo-, (6R-trans)- (9CI)
    • (6R,7S)-7-amino-3-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 1-Azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-amino-3-methyl-8-oxo-,(6R-
    • 183510-01-2
    • DTXSID10723778
    • Inchi: 1S/C9H12N2O3/c1-4-2-3-5-6(10)8(12)11(5)7(4)9(13)14/h5-6H,2-3,10H2,1H3,(H,13,14)/t5-,6+/m1/s1
    • InChI Key: TTXYGZPFNFVSFJ-RITPCOANSA-N
    • SMILES: O=C1[C@H]([C@H]2CCC(C)=C(C(=O)O)N21)N

Computed Properties

  • Exact Mass: 196.08486
  • Monoisotopic Mass: 196.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.1
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • PSA: 83.63

1-Azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-amino-3-methyl-8-oxo-, (6R-trans)- (9CI) Related Literature

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